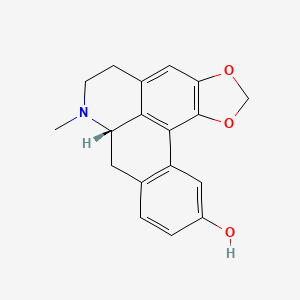

(+)-Mecambroline

Description

Structure

3D Structure

Properties

CAS No. |

3466-56-6 |

|---|---|

Molecular Formula |

C18H17NO3 |

Molecular Weight |

295.3 g/mol |

IUPAC Name |

(12S)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-17-ol |

InChI |

InChI=1S/C18H17NO3/c1-19-5-4-11-7-15-18(22-9-21-15)17-13-8-12(20)3-2-10(13)6-14(19)16(11)17/h2-3,7-8,14,20H,4-6,9H2,1H3/t14-/m0/s1 |

InChI Key |

DYAAXURJUVSJEZ-AWEZNQCLSA-N |

SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=C4C=C(C=C5)O)OCO3 |

Isomeric SMILES |

CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=C4C=C(C=C5)O)OCO3 |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=C4C=C(C=C5)O)OCO3 |

Origin of Product |

United States |

Occurrence and Biosynthetic Pathways

Botanical Sources and Distribution in Alkaloid-Producing Genera

(+)-Mecambroline is an isoquinoline (B145761) alkaloid that has been identified in Meconopsis cambrica (L.) VIG., commonly known as the Welsh poppy. knapsackfamily.com This species is native to Western Europe, including the Pyrenees, Central France, and England. knapsackfamily.com Within M. cambrica, this compound is considered a minor alkaloidal component. knapsackfamily.com It is found alongside dominant alkaloids such as (–)-mecambrine, (–)-mecambridine, (–)-flavinantine, and (+)-magnoflorine. knapsackfamily.com

Research has indicated that the amount of this compound detected may be influenced by the extraction and isolation methods used. It has been suggested that a significant portion of the mecambroline identified in earlier studies could be an artifact arising from the acid-catalyzed rearrangement of mecambrine (B89672) during the isolation procedure. knapsackfamily.com The genuine this compound in the plant is accompanied by its biosynthetic relative, roemeroline. knapsackfamily.com

The presence of mecambroline has been documented in species of both the Stephania and Papaver genera. Specifically, this compound has been reported in Papaver fugax. knapsackfamily.com

In the Stephania genus, which belongs to the Menispermaceae family, the enantiomer (–)-mecambroline has been identified. It has been isolated from Stephania viridiflavens. researchgate.net Furthermore, the KNApSAcK metabolite database records the presence of (-)-Mecambroline in Stephania venosa. knapsackfamily.com The genus Stephania is recognized as being particularly rich in alkaloids. researchgate.net

The Papaveraceae and Menispermaceae families are well-known for producing a wide variety of isoquinoline alkaloids. wikipedia.orgwikipedia.org The Papaveraceae family, which includes the genus Papaver, is characterized by the presence of alkaloids derived from berberine, protopine, and benzophenanthridine, among others. wikipedia.org This phytochemical profile creates a basis for the occurrence of related alkaloids like this compound across different species within the family.

Similarly, the Menispermaceae family is a rich source of benzylisoquinoline compounds. wikipedia.org Alkaloids are major components of plants in this family, such as Stephania venosa. nih.gov The family contains a diverse range of alkaloids derived from benzyltetrahydroisoquinoline and aporphine (B1220529), which provides the chemical context for the presence of mecambroline isomers in various genera. wikipedia.org

Botanical Sources of Mecambroline Isomers

| Plant Species | Family | Isomer Detected |

|---|---|---|

| Meconopsis cambrica | Papaveraceae | This compound knapsackfamily.com |

| Papaver fugax | Papaveraceae | This compound knapsackfamily.com |

| Stephania viridiflavens | Menispermaceae | (–)-Mecambroline researchgate.net |

Biosynthetic Origin and Precursor Utilization

The biosynthesis of this compound is integrated into the broader pathway of benzylisoquinoline alkaloid metabolism, which originates from the amino acid L-tyrosine. nih.gov In plants, tyrosine serves as a fundamental precursor for a vast array of specialized metabolites. nih.gov The pathway begins with the conversion of tyrosine into dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, which are the two key building blocks that condense to form the basic benzylisoquinoline scaffold. This initial intermediate, (S)-norcoclaurine, undergoes a series of enzymatic reactions, including methylations and hydroxylations, to produce a variety of alkaloid structures.

Within the tyrosine-derived pathway, (S)-reticuline is a critical branch-point intermediate in the biosynthesis of numerous benzylisoquinoline alkaloids. nih.govwustl.eduresearchgate.net Reticuline itself is formed from (S)-norcoclaurine through several enzymatic steps. researchgate.net Once formed, (S)-reticuline can be directed down various biosynthetic branches leading to different classes of alkaloids, such as morphinans, protoberberines, and aporphines. nih.govresearchgate.net Aporphine alkaloids, which share a core structure with mecambroline, are biosynthesized from reticuline. For instance, the conversion of (S)-reticuline to the aporphine (S)-corytuberine is a known step in the biosynthesis of the quaternary aporphine alkaloid magnoflorine in opium poppy. nih.gov This highlights the central role of reticuline as a precursor that can be modified by various enzymes to generate the structural diversity observed in this class of compounds, including this compound.

Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| (–)-Mecambrine |

| (–)-Mecambridine |

| (–)-Flavinantine |

| (+)-Magnoflorine |

| Roemeroline |

| (–)-Mecambroline |

| Berberine |

| Protopine |

| Benzophenanthridine |

| Aporphine |

| L-tyrosine |

| Dopamine |

| 4-hydroxyphenylacetaldehyde |

| (S)-Norcoclaurine |

| (S)-Reticuline |

| Morphinans |

| Protoberberines |

Enzymatic Machinery and Genetic Basis of Biosynthesis

While the complete enzymatic pathway for the biosynthesis of this compound has not been fully elucidated, significant insights into its formation can be drawn from extensive research into the biosynthesis of related benzylisoquinoline alkaloids (BIAs). These pathways involve a conserved set of enzyme families that construct the core tetrahydroisoquinoline skeleton, which is characteristic of Mecambroline. The genetic basis for this biosynthesis is typically investigated through molecular and transcriptomic approaches in alkaloid-producing plants.

Characterization of Key Biosynthetic Enzymes

The biosynthesis of the tetrahydroisoquinoline core of molecules like this compound relies on a series of enzymatic reactions catalyzed by specific classes of proteins. These enzymes create the foundational structure from primary metabolites and then perform modifications such as methylation. The key enzyme classes implicated in the formation of simple tetrahydroisoquinolines include synthases and methyltransferases. frontiersin.orgnih.gov

(S)-Norcoclaurine Synthase (NCS): This enzyme catalyzes the crucial initial step in the biosynthesis of many isoquinoline alkaloids: a Pictet-Spengler condensation. It joins dopamine and 4-hydroxyphenylacetaldehyde to form the central intermediate, (S)-norcoclaurine. frontiersin.org While the specific synthase for this compound is unknown, it would perform a similar condensation reaction to form the basic isoquinoline ring system.

O-Methyltransferases (OMTs): After the core structure is formed, O-methyltransferases are responsible for adding methyl groups to hydroxyl moieties on the aromatic rings. frontiersin.org In BIA pathways, enzymes like norcoclaurine 6-O-methyltransferase (6OMT) and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) are well-characterized. frontiersin.org These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl donor to modify the alkaloid scaffold, contributing to the vast structural diversity of this compound class.

N-Methyltransferases (NMTs): This class of enzymes adds a methyl group to the nitrogen atom of the isoquinoline ring. For instance, Coclaurine N-methyltransferase (CNMT) converts coclaurine to N-methylcoclaurine. researchgate.net This N-methylation is a critical step that often precedes further structural modifications by other enzymes, such as cytochrome P450s.

| Enzyme Class | Abbreviation | General Function in Isoquinoline Alkaloid Biosynthesis | Example from BIA Pathways |

|---|---|---|---|

| Norcoclaurine Synthase | NCS | Catalyzes the initial Pictet-Spengler condensation to form the isoquinoline core. | Condensation of dopamine and 4-HPAA to (S)-norcoclaurine. frontiersin.org |

| O-Methyltransferase | OMT | Adds methyl groups to hydroxyl groups on the aromatic rings. | 6OMT methylates (S)-norcoclaurine to (S)-coclaurine. frontiersin.org |

| N-Methyltransferase | NMT | Adds a methyl group to the secondary amine of the isoquinoline ring. | CNMT methylates (S)-coclaurine to (S)-N-methylcoclaurine. researchgate.net |

Insights from Transcriptome Analysis (e.g., CYP80 family)

Transcriptome analysis is a powerful technique used to identify candidate genes involved in the biosynthesis of specialized metabolites. nih.govmdpi.com By comparing the gene expression profiles of different plant tissues or species that accumulate specific alkaloids, researchers can pinpoint enzymes involved in the pathway. nih.gov This approach has been particularly fruitful in identifying members of the cytochrome P450 (CYP) superfamily, which are crucial for the diversification of the basic isoquinoline scaffold. nih.gov

The CYP80 family is a prominent group of P450 enzymes extensively involved in BIA metabolism. nih.govresearchgate.net While these enzymes are not required for the synthesis of a simple molecule like this compound, they are responsible for the complex C-C and C-O phenolic coupling reactions that convert precursors like N-methylcoclaurine into more complex structures such as aporphine and bisbenzylisoquinoline alkaloids. nih.govjipb.net

Transcriptome studies in plants such as Stephania tetrandra, Nelumbo nucifera (sacred lotus), and Eschscholzia californica (California poppy) have successfully identified numerous CYP80 genes. nih.govnih.govjipb.net Functional characterization of these genes has revealed their specific roles:

CYP80A: In Berberis stolonifera, a member of this subfamily, berbamunine synthase, catalyzes the C-O coupling of two N-methylcoclaurine units to form a bisbenzylisoquinoline alkaloid.

CYP80B: The enzyme (S)-N-methylcoclaurine 3'-hydroxylase (NMCH) belongs to this subfamily and is responsible for a key hydroxylation step. frontiersin.org

CYP80G: Members of this subfamily have been shown to catalyze the intramolecular C-C coupling of N-methylcoclaurine to form the aporphine alkaloid skeleton. jipb.net

By identifying clusters of co-expressed genes in transcriptomes, including P450s, methyltransferases, and other modifying enzymes, researchers can assemble putative biosynthetic pathways for complex alkaloids. This "guilt-by-association" approach is a cornerstone of modern natural product gene discovery.

| CYP80 Subfamily | Characterized Function in BIA Biosynthesis | Example Substrate | Product Type |

|---|---|---|---|

| CYP80A | Intermolecular C-O phenol coupling. nih.gov | (R)- and (S)-N-Methylcoclaurine | Bisbenzylisoquinoline alkaloids |

| CYP80B | Hydroxylation of the benzyl moiety. frontiersin.org | (S)-N-Methylcoclaurine | (S)-3'-Hydroxy-N-methylcoclaurine |

| CYP80G | Intramolecular C-C phenol coupling. jipb.net | (S)-N-Methylcoclaurine | Aporphine alkaloids |

Stereochemical Control in Biosynthetic Transformations

Stereochemistry is a critical aspect of alkaloid biosynthesis, as the biological activity of a compound is often dependent on its specific three-dimensional structure. Nature exerts exquisite control over stereochemistry through the action of highly specific enzymes. nih.gov The "(+)" designation in this compound refers to its specific enantiomeric form, which is a direct result of enzymatic control during its biosynthesis.

The primary point of stereochemical control in isoquinoline alkaloid pathways is the initial Pictet-Spengler condensation. The synthase enzyme (e.g., NCS) that catalyzes this ring-forming reaction is inherently chiral and produces an enantiomerically pure product. frontiersin.org Most BIA pathways in the Ranunculales order, for example, begin with the formation of (S)-norcoclaurine.

Subsequent enzymes in the pathway are typically stereospecific, meaning they will only act on one enantiomer of a substrate. This ensures that the initial stereochemistry is maintained or, in some cases, intentionally altered. Research has shown that different plant lineages have evolved enzymes that work on different stereoisomers. For instance, while many pathways utilize (S)-configured intermediates, the sacred lotus (Nelumbo nucifera) has evolved a parallel pathway that operates on (R)-configured enantiomers, involving distinct (R)-specific CYP80 enzymes. nih.gov

Furthermore, some CYP80 enzymes themselves exhibit strict stereoselectivity. Studies on aporphine alkaloid formation have identified distinct CYP80s that exclusively convert either the (S)- or (R)-configured substrate to produce different classes of aporphine alkaloids. jipb.netresearchgate.net In rare cases, pathways can even contain epimerase enzymes that invert the stereocenter at a later stage, providing another layer of stereochemical control. nih.gov Therefore, the specific (+) configuration of Mecambroline is established by a stereoselective synthase and preserved by the downstream enzymatic machinery.

Chemical Synthesis and Synthetic Transformations

Total Synthesis Strategies

Designing a total synthesis for a complex molecule like (+)-Mecambroline typically begins with retrosynthetic analysis, breaking down the target molecule into simpler, commercially available starting materials. For aporphine (B1220529) alkaloids, common strategies often involve the formation of the characteristic tetracyclic ring system.

A common retrosynthetic approach for aporphine alkaloids involves disconnecting the C-ring and D-ring, often leading back to a benzylisoquinoline precursor. Key transformations in such routes typically include:

Oxidative Coupling: Phenolic oxidative coupling of appropriately substituted benzylisoquinolines is a well-established method for forming the C-ring and constructing the aporphine skeleton. This process often involves reagents like potassium ferricyanide (B76249) or other oxidizing agents. sci-hub.seepdf.pub

Cyclization Reactions: Various cyclization strategies, such as intramolecular Mannich reactions or other electrophilic aromatic substitutions, can be employed to forge the fused ring system.

Functional Group Interconversions: Steps to install or modify functional groups, such as hydroxyl, methoxy (B1213986), and methylenedioxy groups, are crucial throughout the synthesis.

Achieving the correct stereochemistry at the C-6a position (the bridgehead carbon) is paramount for synthesizing this compound, as it possesses a defined absolute configuration. Strategies for stereocontrol in total synthesis may include:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from natural sources.

Asymmetric Catalysis: Employing chiral catalysts (e.g., metal complexes with chiral ligands) in key bond-forming reactions, such as asymmetric oxidative coupling or asymmetric cyclization.

Chiral Auxiliaries: Temporarily attaching a chiral group to a substrate to direct the stereochemical outcome of a reaction, followed by its removal.

Regioselectivity is also critical, particularly in reactions involving the installation of substituents on the aromatic rings or during cyclization steps to ensure the correct ring fusion.

Total syntheses can be designed as either linear or convergent.

Semisynthetic Approaches from Precursors

Semisynthetic routes offer a more direct pathway to this compound by starting from structurally related, readily available natural products.

A well-documented semisynthetic route to this compound involves the selective O-demethylation of (+)-Laureline. This transformation targets the methoxy group at the C-11 position (or C-17 depending on numbering conventions) of (+)-Laureline, converting it into the phenolic hydroxyl group present in this compound.

Method: The reaction is typically carried out using trimethylsilyl (B98337) iodide (TMSI) as the demethylating agent. The process is often performed in a high-boiling solvent such as o-dichlorobenzene at elevated temperatures, in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) to scavenge the generated hydrogen iodide. vulcanchem.comcdnsciencepub.comcdnsciencepub.com

Selectivity: This method demonstrates good selectivity for cleaving the methoxy group while leaving the methylenedioxy group intact. cdnsciencepub.com

Table 3.2.1: O-Demethylation of (+)-Laureline to this compound

| Starting Material | Reagent(s) | Solvent | Conditions | Product | Yield (%) | Citation(s) |

| (+)-Laureline | Trimethylsilyl iodide (TMSI), DABCO | o-dichlorobenzene | Reflux | This compound | Varies | vulcanchem.comcdnsciencepub.comcdnsciencepub.comingentaconnect.com |

Another significant semisynthetic pathway involves the acid-catalyzed rearrangement of Mecambrine (B89672), a proaporphine alkaloid, into the aporphine this compound.

Mechanism: Proaporphine alkaloids, like Mecambrine, can undergo a dienone-phenol rearrangement under acidic conditions. This process leads to the formation of the aporphine skeleton. sci-hub.secas.cz

Conditions: The rearrangement can be induced by treatment with dilute mineral acids, such as hydrochloric acid. sci-hub.secas.czresearchgate.net

Artifact Formation: It is important to note that this acid-catalyzed rearrangement can also occur artifactually during the isolation and purification of Mecambrine if acidic conditions are employed, potentially leading to an overestimation of naturally occurring this compound in plant extracts. cas.cz

Table 3.2.2: Acid-Catalyzed Rearrangement of Mecambrine to this compound

| Starting Material | Reagent(s) | Solvent | Conditions | Product | Yield (%) | Citation(s) |

| Mecambrine | HCl | Water | Dilute HCl, reflux | This compound | ~71% | sci-hub.secas.czresearchgate.net |

Compound List

Chemical Derivatization for Academic Study

The chemical derivatization of this compound is primarily undertaken to explore its reactivity and to synthesize related compounds for academic study. Key transformations include methylation and deoxygenation reactions, which yield well-characterized aporphine alkaloids.

Methylation Reactions (e.g., to (+)-Laureline)

Methylation of this compound is a well-established transformation that yields (+)-Laureline. This reaction typically involves treating this compound with a methylating agent. For instance, treatment with diazomethane (B1218177) in methanol (B129727) has been reported to convert this compound into optically pure S-(+)-Laureline vulcanchem.comcdnsciencepub.com. This reaction highlights the nucleophilic character of the phenolic hydroxyl group in this compound, which readily undergoes O-methylation.

Table 3.3.1: Methylation of this compound to (+)-Laureline

| Starting Material | Reagent | Solvent/Conditions | Product | Citation |

| This compound | Diazomethane | Methanol | (+)-Laureline | vulcanchem.comcdnsciencepub.com |

| S-(+)-Mecambroline | Diazomethane | Methanol | S-(+)-Laureline | cdnsciencepub.com |

Deoxygenation Reactions (e.g., to (+)-Roemerine)

Deoxygenation represents another significant chemical transformation of this compound, leading to the formation of (+)-Roemerine. This process typically involves the removal of the phenolic hydroxyl group. The Musliner-Gates procedure has been employed for such deoxygenations, though it has been noted to sometimes result in partially racemized products chemistry-chemists.com. The conversion of S-(+)-Laureline to S-(+)-Roemerine via S-(+)-Mecambroline also underscores the role of Mecambroline as an intermediate in this deoxygenation pathway cdnsciencepub.comcdnsciencepub.com.

Table 3.3.2: Deoxygenation of this compound to (+)-Roemerine

| Starting Material | Reaction/Procedure | Product | Citation |

| This compound | Deoxygenation | (+)-Roemerine | vulcanchem.comcdnsciencepub.comingentaconnect.com |

| S-(+)-Mecambroline | Deoxygenation | S-(+)-Roemerine | cdnsciencepub.comcdnsciencepub.com |

Other Functional Group Transformations

Beyond methylation and deoxygenation, this compound and related aporphine alkaloids can undergo other functional group transformations. For example, related compounds within this alkaloid class have been subjected to N-methylation followed by oxidation to generate derivatives with altered properties vulcanchem.com. Furthermore, the selective cleavage of methoxy groups in related aporphine alkaloids, such as the conversion of S-(+)-Laureline to S-(+)-Mecambroline using trimethylsilyl iodide in the presence of DABCO, demonstrates the utility of Mecambroline as a product of selective O-demethylation reactions vulcanchem.comcdnsciencepub.com. These transformations highlight the chemical versatility of the aporphine scaffold, allowing for modifications at various positions.

Development of Analogues for Research Exploration

The chemical derivatizations of this compound, such as methylation to (+)-Laureline and deoxygenation to (+)-Roemerine, inherently serve as methods for generating analogues for research exploration. By systematically modifying the functional groups present in this compound, researchers can synthesize a series of related compounds. These analogues are invaluable for investigating structure-activity relationships, probing specific biological targets, and understanding the chemical basis of their observed properties. The ability to interconvert between this compound, (+)-Laureline, and (+)-Roemerine provides a foundational set of compounds for such studies within the aporphine alkaloid class.

Mechanistic Investigations of Biological Activities in Pre Clinical Models

In Vitro Pharmacological Characterization

In vitro studies are crucial for dissecting the molecular mechanisms by which (+)-Mecambroline exerts its effects, including its interactions with receptors and enzymes, and its influence on cellular pathways.

Aporphine (B1220529) alkaloids, as a class to which this compound belongs, are known to interact with various neurotransmitter receptor systems in the central nervous system. Research has indicated that this alkaloid scaffold possesses affinities for dopaminergic, adrenergic, and serotonergic receptor systems researchgate.nethilarispublisher.com. Specifically, studies on other aporphine derivatives have demonstrated significant binding affinities for serotonin (B10506) receptors, such as the 5-HT2A receptor, with compounds like (R)-roemerine and (±)-nuciferine exhibiting high affinity and selectivity nih.gov. While direct receptor binding studies specifically detailing this compound's affinity for particular receptors were not detailed in the provided search results, its classification within the aporphine alkaloid family suggests a potential for similar receptor interactions researchgate.nethilarispublisher.comnih.govthieme-connect.comnih.gov. The aporphine template is considered a privileged scaffold for the design of Central Nervous System (CNS) ligands due to these known receptor affinities researchgate.nethilarispublisher.com.

This compound has been investigated for its interactions with specific enzymes and transporters. Notably, in silico predictions suggest a high probability of inhibition for organic anion-transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3. The predicted interaction types and probabilities are summarized below:

| Enzyme/Transporter | Interaction Type | Probability |

| OATP1B1 | Inhibition | 88.65% |

| OATP1B3 | Inhibition | 95.38% |

| CYP2D6 | Substrate | Predicted |

| CYP3A4 | Substrate | Predicted |

The high probability of OATP inhibition suggests that this compound may influence the transport of other compounds, including drugs and endogenous substances vulcanchem.com. Furthermore, this compound has been identified in studies evaluating potential acetylcholinesterase (AChE) inhibitors, although this context was primarily within virtual screening for pesticide resistance nih.govresearchgate.netacs.org. There is also evidence suggesting that mecambroline may inhibit human butyrylcholinesterase (hBuChE) acs.org.

While direct cellular pathway modulation studies specifically for this compound were not detailed in the provided results, related compounds and broader classes offer insights into potential mechanisms. For instance, flavonoids have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as key cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), often through the inhibition of signaling pathways like NF-κB mdpi.com. Plants containing mecambroline have demonstrated anti-inflammatory activities, with metabolomics studies indicating the modulation of key inflammatory metabolic pathways researchgate.net. This suggests that this compound, as a component of such plants, may contribute to these observed effects through similar mechanisms, although specific evidence for this compound is limited.

Structure Activity Relationship Sar Studies

Design and Synthesis of Structurally Modified Analogues for SAR

Identification of Key Pharmacophoric Elements

A pharmacophore is an abstract description of the molecular features essential for a specific biological activity. patsnap.comnih.gov For the broader class of aporphine (B1220529) alkaloids, some general pharmacophoric features for acetylcholinesterase inhibition have been suggested, often involving the aromatic rings and the nitrogen atom. acs.orgresearchgate.net However, a specific pharmacophore model for (+)-Mecambroline has not been explicitly defined in the literature. To establish such a model, a set of active and inactive analogues would be required. Computational methods could then be employed to identify the common three-dimensional arrangement of features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, that are critical for the biological activity of this compound.

Influence of Stereochemistry on Biological Activity

This compound, as indicated by its name, is a specific stereoisomer. The stereochemistry of aporphine alkaloids is known to be a critical determinant of their biological activity. wikipedia.org The spatial arrangement of the substituents on the chiral carbon atom of the aporphine core can significantly impact how the molecule interacts with its biological target. While it is a fundamental principle in medicinal chemistry that different stereoisomers can have vastly different activities, specific studies comparing the biological activity of this compound with its enantiomer or diastereomers have not been found in the reviewed literature. Such a study would be invaluable in understanding the steric requirements for its biological target interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical relationship between the chemical structure and the biological activity of a series of compounds. rutgers.edu This powerful tool in drug design requires a dataset of compounds with known structures and corresponding biological activities. As there is no readily available public data on a series of this compound analogues and their biological activities, no QSAR models specific to this compound have been developed.

The development of a QSAR model begins with the calculation of molecular descriptors that numerically represent the physicochemical properties of the molecules. These can include electronic, steric, hydrophobic, and topological parameters. The selection of appropriate descriptors is crucial for building a predictive QSAR model.

Once descriptors are calculated for a series of analogues, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSAR model. The model's predictive ability must then be rigorously validated using both internal and external validation techniques to ensure its reliability.

Computational Approaches to SAR

In the absence of extensive experimental data, computational methods such as molecular docking and molecular dynamics simulations can provide valuable insights into the SAR of a compound. dovepress.com These techniques could be used to model the interaction of this compound with potential biological targets, such as the acetylcholinesterase enzyme, to predict binding modes and identify key interactions. Such computational studies could guide the design of future analogues for synthesis and biological testing, thereby initiating a data-driven exploration of this compound's SAR.

Molecular Docking Simulations for Target Interaction

A discussion of molecular docking simulations requires knowledge of the biological target of this compound. This information is fundamental to setting up any computational docking study. The process involves creating a three-dimensional model of the target protein and virtually screening how the ligand, in this case, this compound, would bind to it. Key aspects of this analysis, such as the identification of the binding site, the specific amino acid residues involved in the interaction, and the predicted binding affinity, are all dependent on having a known target and experimental data to validate the computational model.

Ligand-Based and Structure-Based Design Principles

The principles of ligand-based and structure-based design are applied to optimize the properties of a lead compound like this compound.

Ligand-based design relies on the knowledge of other molecules (ligands) that are known to interact with the target of interest. By comparing the structural and electronic features of active and inactive molecules, a pharmacophore model can be developed. This model defines the essential features required for biological activity and can be used to design new, potentially more potent, compounds.

Structure-based design , on the other hand, requires the three-dimensional structure of the biological target, typically a protein or enzyme. With this structural information, medicinal chemists can design molecules that fit precisely into the target's binding site, leading to enhanced potency and selectivity.

The generation of data tables with research findings, as requested, is contingent on the existence of such studies. In the absence of any published research on this compound, no such data can be presented.

While the principles of SAR, molecular docking, and drug design are well-established in medicinal chemistry, their specific application to this compound cannot be detailed without foundational research on the compound's biological activity and molecular targets.

Analytical Methodologies in Research

Extraction Techniques for Isolation from Natural Sources

The initial step in obtaining (+)-Mecambroline from its natural origins involves extraction, a process designed to transfer the target compound from the solid plant material into a liquid solvent. The choice of extraction method and solvent is critical and depends on the chemical properties of this compound and the plant matrix.

Solvent Extraction Methods

Solvent extraction is a fundamental technique for isolating compounds from natural products, operating on the principle that "like dissolves like." This means solvents of similar polarity to the target compound are most effective for extraction nih.gov. This compound, being an alkaloid, can be extracted using a range of organic solvents. Common solvents employed in natural product extraction include polar solvents such as methanol (B129727), ethanol, and water, as well as less polar solvents like ethyl acetate, chloroform, and hexane (B92381) nih.gov.

Research into the extraction of phytochemicals often involves sequential extraction with solvents of increasing polarity to systematically isolate different classes of compounds phcogj.com. For instance, studies on plant extracts have utilized solvents like n-hexane, ethyl acetate, and methanol to obtain distinct fractions, which are then analyzed phcogj.comnih.gov. The efficiency of solvent extraction can be enhanced by techniques such as maceration, percolation, Soxhlet extraction, and more modern methods like ultrasound-assisted extraction (UAE) or accelerated solvent extraction (ASE), which can reduce extraction time and solvent consumption nih.govresearchgate.netfrontiersin.org.

Table 6.1.1: Common Solvents Used in Natural Product Extraction

| Solvent Type | Examples | Polarity | Typical Applications |

| Polar | Water, Methanol, Ethanol, Acetone | High | Sugars, amino acids, glycosides, some alkaloids |

| Moderately Polar | Ethyl Acetate, Dichloromethane | Medium | Flavonoids, some alkaloids, terpenoids |

| Non-polar | Hexane, Petroleum Ether, Chloroform | Low | Lipids, waxes, non-polar terpenoids, some alkaloids |

pH-Based Extraction and Purification

The chemical nature of alkaloids, including this compound, makes pH-based manipulation a valuable strategy for their extraction and purification. Alkaloids are basic organic compounds due to the presence of a nitrogen atom, which can accept a proton (H⁺) to form a salt. This protonation is pH-dependent; at low pH (acidic conditions), the nitrogen atom is more likely to be protonated, forming a positively charged species that is typically soluble in aqueous solutions. Conversely, at higher pH (alkaline conditions), the alkaloid exists in its free base form, which is generally more soluble in organic solvents and less soluble in water vulcanchem.com.

This differential solubility can be exploited for separation. For example, an initial extraction might be performed under alkaline conditions using an organic solvent to extract the free base form of this compound. Subsequently, the organic extract can be treated with an acidic aqueous solution. The this compound would then partition into the aqueous phase as its salt. This step can effectively separate it from neutral or acidic impurities that remain in the organic phase. Further purification can involve adjusting the pH of the aqueous extract back to alkaline conditions to precipitate or re-extract the free base into a fresh organic solvent vulcanchem.com. While specific pH values for this compound are not detailed in the provided snippets, this general principle is widely applied to alkaloid isolation.

Chromatographic Separation and Purification for Research Samples

Following initial extraction, chromatographic techniques are indispensable for separating this compound from other co-extracted compounds and achieving a high degree of purity. These methods exploit differences in the physical and chemical properties of compounds, such as polarity, size, and affinity for a stationary phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique widely used for the identification of volatile and semi-volatile compounds in complex mixtures phcogj.comnih.govresearchgate.net. In the context of natural product research, GC-MS can be employed to identify this compound if it is sufficiently volatile or can be rendered volatile through derivatization. The process involves separating compounds based on their boiling points and interaction with a stationary phase within a heated column, followed by detection and identification using mass spectrometry, which analyzes the mass-to-charge ratio of ionized molecules phcogj.comjournal-imab-bg.org.

Sample preparation for GC-MS often includes extraction and may involve derivatization to increase volatility and thermal stability. Techniques like solid-phase extraction (SPE) can be used for sample clean-up and concentration prior to GC-MS analysis journal-imab-bg.org. By comparing the mass spectrum and retention time of a sample component with those of known standards or spectral databases (e.g., Wiley, NIST), compounds can be identified phcogj.com.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique essential for both the analytical determination and preparative purification of natural products, including alkaloids like this compound jsmcentral.orgchromatographyonline.com. HPLC separates compounds based on their differential partitioning between a mobile phase (a liquid solvent or mixture of solvents) and a stationary phase packed within a column.

For the purification of compounds like this compound, reversed-phase HPLC (RP-HPLC) is commonly employed. This method typically uses a non-polar stationary phase, such as octadecyl silica (B1680970) (C18), and a polar mobile phase, often a gradient mixture of water and acetonitrile (B52724) or methanol, sometimes with additives like trifluoroacetic acid (TFA) to improve peak shape and resolution chromatographyonline.compeptide.com. The separation is achieved as compounds elute in order of increasing hydrophobicity.

HPLC can be scaled up from analytical (for detection and quantification) to preparative (for isolation) modes. Preparative HPLC systems use larger columns and higher flow rates to process larger quantities of material, allowing for the isolation of purified compounds from complex mixtures chromatographyonline.compeptide.com. The collected fractions are then analyzed to confirm purity.

Table 6.2.2: Common HPLC Parameters for Alkaloid Purification

| Parameter | Typical Configuration/Range | Notes |

| Stationary Phase | C18 (Octadecyl silica), C8, Phenyl-hexyl | Non-polar phases for reversed-phase separation. |

| Mobile Phase | Water/Acetonitrile or Water/Methanol gradients | Often with additives like 0.1% TFA or formic acid for improved peak shape and retention. |

| pH of Mobile Phase | Typically acidic (pH 2-4) or neutral (pH 6-7) | Influences ionization state of basic compounds like alkaloids. |

| Column Temperature | Ambient to 60 °C | Can affect separation efficiency and compound stability. |

| Flow Rate | Analytical: 0.5-2.0 mL/min; Preparative: 5-50 mL/min or higher | Scaled according to column dimensions and desired throughput. |

| Detection | UV-Vis detector (e.g., at 254 nm or specific λmax) | Common for compounds with chromophores. |

Thin Layer Chromatography (TLC) in Screening and Purification

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for screening plant extracts and monitoring purification processes rochester.edusigmaaldrich.combibliotekanauki.pl. It involves separating compounds on a thin layer of adsorbent material, typically silica gel or alumina, coated on a plate (e.g., glass, aluminum, or plastic). The plate is placed in a developing chamber containing a solvent system, which moves up the plate by capillary action, carrying the sample components with it. Separation occurs based on the differential adsorption of compounds to the stationary phase and their solubility in the mobile phase.

TLC is particularly useful for obtaining a profile of the components present in a crude extract and for quickly assessing the effectiveness of different solvent systems for separation rochester.edubibliotekanauki.pl. Compounds are visualized using UV light or by spraying the plate with specific visualizing agents. The retardation factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used for identification and comparison rochester.edupageplace.de.

Preparative TLC (Prep TLC) allows for the purification of small quantities of compounds. In this method, larger quantities of sample are applied as a band at the origin of a thicker TLC plate. After development, the bands containing the desired compound are visualized, scraped off the plate, and the compound is eluted from the stationary phase using a suitable solvent rochester.edu.

Table 6.2.3: TLC Screening and Purification Parameters

| Parameter | Typical Configuration/Range | Notes |

| Stationary Phase | Silica gel (most common), Alumina, Cellulose (B213188) | Silica gel is polar; normal-phase chromatography. Reversed-phase TLC (e.g., C18 silica) is also available. |

| Mobile Phase | Mixtures of solvents with varying polarity (e.g., Hexane/EtOAc, Chloroform/Methanol) | Solvent system selection is empirical and optimized to achieve a suitable Rf value (typically 0.2-0.8) for the target compound. |

| Visualization | UV light (254 nm or 365 nm), Chemical stains (e.g., anisaldehyde, iodine vapor) | Stains react with specific functional groups to make compounds visible. |

| Sample Application | Spotting or streaking at the origin line | For preparative TLC, a concentrated band is applied to allow for better separation of individual components. |

| Loading Capacity | Analytical: µg to mg; Preparative: 10-100 mg per plate | Depends on plate size, layer thickness, and separation difficulty. |

| Elution/Recovery | Scraping silica and eluting with a polar solvent (e.g., Ethyl Acetate, Methanol) | The eluted compound is then concentrated, typically by evaporation. |

Spectroscopic Techniques for Structural Confirmation in Academic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopynumberanalytics.comutdallas.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to provide detailed information about a molecule's connectivity and environment.

¹H NMR Spectroscopy: This technique reveals the number of different types of protons in a molecule, their chemical environment (indicated by chemical shifts), and their proximity to other protons (revealed by spin-spin coupling). The chemical shift values are typically reported in parts per million (ppm) relative to a reference standard like tetramethylsilane (B1202638) (TMS). Coupling constants (J values), also reported in Hertz (Hz), provide information about the number of adjacent protons and the dihedral angles between them. The integration of ¹H NMR signals is directly proportional to the number of protons giving rise to that signal, aiding in the quantitative assessment of different proton types within the molecule ox.ac.ukunivr.it. For this compound, ¹H NMR would identify characteristic signals for aromatic protons, aliphatic protons, and any specific functional groups present, such as amine or hydroxyl protons, if applicable.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal. The chemical shift of a ¹³C nucleus is highly sensitive to its electronic environment, allowing for the identification of different types of carbon atoms, such as those in aromatic rings, carbonyl groups, or aliphatic chains ox.ac.ukchemistryviews.org. Broadband proton decoupling is commonly used in ¹³C NMR to simplify the spectrum, resulting in singlets for each carbon atom. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH₃, CH₂, CH, and quaternary carbons, providing crucial structural details ox.ac.ukmdpi.com.

Table 1: Typical NMR Data Interpretation

| NMR Technique | Information Provided | Key Parameters |

| ¹H NMR | Number of proton types, chemical environment, neighboring protons, relative proton counts. | Chemical Shift (δ, ppm), Coupling Constant (J, Hz), Integration (area) |

| ¹³C NMR | Number of unique carbon types, chemical environment of carbon atoms, carbon skeleton. | Chemical Shift (δ, ppm), DEPT (CH₃, CH₂, CH, C) |

| 2D NMR (e.g., COSY, HSQC, HMBC) | Correlation between protons (COSY), correlation between directly bonded ¹H and ¹³C nuclei (HSQC), and long-range ¹H-¹³C correlations (HMBC). | Connectivity, through-bond and through-space spatial relationships. |

Mass Spectrometry (MS)numberanalytics.com

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide structural information through fragmentation patterns.

Molecular Ion (M⁺): In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, causing it to lose an electron and form a molecular ion (M⁺•), which carries a positive charge and an unpaired electron libretexts.orgsavemyexams.com. The mass-to-charge ratio (m/z) of this molecular ion corresponds to the molecular weight of the compound. For compounds that are not easily ionized by EI, techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are used, often producing pseudomolecular ions such as [M+H]⁺ or [M-H]⁻ uab.edu.

Fragmentation Patterns: The molecular ion is often unstable and can fragment into smaller, charged ions and neutral radicals libretexts.orgmsu.eduwikipedia.org. The pattern of these fragment ions, known as the fragmentation pattern, is characteristic of the molecule's structure. By analyzing the m/z values of these fragments, one can deduce the presence of specific functional groups or structural motifs. For instance, the loss of common small molecules like water (18 Da) or carbon monoxide (28 Da) can be indicative of certain structural features savemyexams.com. High-resolution mass spectrometry can provide exact mass measurements, allowing for the determination of elemental composition.

Infrared (IR) Spectroscopynumberanalytics.comutdallas.edu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It operates by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching and bending) at specific frequencies iitd.ac.inwpmucdn.com.

Characteristic Absorptions: Different functional groups absorb IR radiation at characteristic frequencies, typically expressed in wavenumbers (cm⁻¹). For example:

O-H stretching (alcohols, carboxylic acids) typically appears as a broad band between 3200-3600 cm⁻¹ libretexts.orgutdallas.eduwpmucdn.com.

C-H stretching in alkanes occurs around 2850-2960 cm⁻¹, while in alkenes and aromatic compounds, it is found at higher frequencies (3000-3100 cm⁻¹) libretexts.orglibretexts.org.

Carbonyl (C=O) stretching vibrations, characteristic of ketones, aldehydes, esters, and carboxylic acids, are strong and appear in the region of 1670-1780 cm⁻¹ libretexts.orgutdallas.edulibretexts.org.

N-H stretching in amines appears as sharper bands in the 3300-3500 cm⁻¹ region libretexts.org.

By comparing the observed absorption bands in an IR spectrum to known values for various functional groups, researchers can confirm the presence or absence of specific chemical moieties within this compound.

Chiral Resolution Methods for Enantiomeric Purity Assessment

Many organic molecules, including potentially this compound, can exist as stereoisomers, specifically enantiomers, which are non-superimposable mirror images of each other. Enantiomers can exhibit different biological activities and pharmacological effects, making the assessment and separation of enantiomeric purity critical, especially in pharmaceutical research americanpharmaceuticalreview.comchiralpedia.comcsfarmacie.cz.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is a primary method for separating enantiomers americanpharmaceuticalreview.comchiralpedia.comcsfarmacie.cz. CSPs are designed to selectively interact with one enantiomer over the other, leading to different retention times. Common CSPs are based on polysaccharides (like cellulose or amylose (B160209) derivatives), cyclodextrins, or proteins sigmaaldrich.comcsfarmacie.cz. The choice of CSP and mobile phase composition (e.g., mixtures of hexane, ethanol, acetonitrile, or ethyl acetate) is crucial for achieving effective separation and resolution chiraltech.comsigmaaldrich.comcsfarmacie.cz. Techniques like chiral Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) are also used for chiral separations chiralpedia.com.

Diastereomeric Salt Formation: A classical method involves reacting a racemic mixture with a chiral resolving agent (e.g., a chiral acid or base) to form diastereomeric salts. Diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization wikipedia.orgchiralpedia.com. Once separated, the pure enantiomers can be regenerated by cleaving the salt.

Other Techniques: Other methods include chiral capillary electrophoresis (CE) and kinetic resolution, where one enantiomer reacts faster than the other americanpharmaceuticalreview.comchiralpedia.com.

The goal of these methods is to determine the enantiomeric excess (ee), which quantifies the proportion of one enantiomer relative to the other, ensuring the desired stereoisomeric purity of this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule like (+)-Mecambroline. DFT is a computational method used to investigate the electronic structure of many-body systems.

Electronic Structure Analysis

An electronic structure analysis of this compound would involve calculating various molecular properties to understand its reactivity and stability. Key parameters that would be investigated include:

Molecular Orbitals: Determining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability.

Electron Density Distribution: Mapping the electron density to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Molecular Electrostatic Potential (MEP): Creating a map of the electrostatic potential on the molecule's surface to predict sites for non-covalent interactions and electrophilic or nucleophilic attack.

Reaction Mechanism Elucidation for Chemical Transformations

DFT calculations are instrumental in mapping out the potential energy surface of a chemical reaction. For chemical transformations involving this compound, this would involve:

Identifying Transition States: Locating the high-energy transition state structures that connect reactants to products.

Calculating Activation Energies: Determining the energy barriers for a reaction, which provides insight into the reaction kinetics.

Investigating Reaction Intermediates: Characterizing the structure and stability of any intermediates that may form along the reaction pathway.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape (conformation) of a molecule is crucial for its biological activity.

Conformational Analysis: This would involve systematically searching for all possible low-energy conformations of this compound. This helps in identifying the most stable conformer(s) that are likely to be present under physiological conditions.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule's behavior over time. By simulating the movements of atoms and bonds, researchers can understand how this compound flexes and changes shape in different environments (e.g., in water or bound to a protein), which is essential for understanding its interactions with biological targets.

Molecular Modeling of Protein-Ligand Interactions

To understand how this compound might exert a biological effect, it is essential to study its interaction with protein targets.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (in this case, this compound) when bound to a protein's binding site. The results are often ranked using a scoring function to estimate the binding affinity.

Binding Free Energy Calculations: More rigorous methods, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), can be used in conjunction with MD simulations to provide more accurate calculations of the binding affinity. These studies would identify key amino acid residues involved in the interaction and the types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

In Silico ADME Prediction in Research Contexts

In silico (computer-based) prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the druglikeness of a compound. For this compound, these predictive models would estimate a range of physicochemical and pharmacokinetic properties.

Table 1: Representative In Silico ADME Parameters

| Property Category | Predicted Parameter | Description |

| Absorption | Human Intestinal Absorption (HIA) | Predicts the percentage of the compound absorbed from the gut. |

| Caco-2 Permeability | Predicts the rate of passage through the intestinal epithelial barrier. | |

| P-glycoprotein (P-gp) Substrate/Inhibitor | Predicts whether the compound is a substrate or inhibitor of the P-gp efflux pump. | |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Predicts the ability of the compound to cross into the central nervous system. |

| Plasma Protein Binding (PPB) | Predicts the extent to which the compound binds to proteins in the blood. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts the potential to inhibit major drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4). |

| Excretion | Total Clearance | Predicts the rate at which the compound is removed from the body. |

| Physicochemical | Lipophilicity (logP) | The octanol-water partition coefficient, indicating the compound's lipophilicity. |

| Aqueous Solubility (logS) | Predicts the solubility of the compound in water. |

Without specific research on this compound, any values in such a table would be purely hypothetical. The development and public dissemination of such computational studies are awaited to fill the current knowledge gap regarding the theoretical and computational profile of this compound.

Future Research Directions and Challenges

Elucidation of Remaining Biosynthetic Gaps

The biosynthesis of ipecac alkaloids has been shown to have evolved independently in distantly related plant species such as Carapichea ipecacuanha and Alangium salviifolium, a testament to convergent evolution in nature. biorxiv.orgeurekalert.orgbioengineer.org The general pathway involves the condensation of dopamine (B1211576) and secologanin. researchgate.net However, the precise enzymatic steps and regulatory networks that lead to the specific structural features of (+)-Mecambroline are not fully understood.

Future research should focus on:

Identifying and characterizing the specific enzymes responsible for the modifications that differentiate this compound from other ipecac alkaloids. This includes downstream tailoring enzymes that may be unique to the plant species producing it.

Investigating the regulatory mechanisms that control the expression of biosynthetic genes. Understanding these networks could pave the way for enhancing the production of this compound in its native producers or in engineered host systems.

Exploring the cellular and subcellular localization of the biosynthetic pathway to understand how intermediates are shuttled and protected within the plant cell.

Development of Novel and Efficient Synthetic Routes

To date, a dedicated total synthesis for this compound has not been prominently reported in the scientific literature. The synthesis of the related compound, (±)-mecambridine, has been achieved, providing a potential framework. rsc.org However, the development of a stereoselective and efficient synthesis of this compound is a significant challenge and a crucial step for enabling detailed biological studies.

Key areas for development include:

Asymmetric synthesis strategies to control the specific stereochemistry of this compound, which is critical for its biological activity.

Convergent synthetic routes that allow for the rapid assembly of the core isoquinoline-monoterpene scaffold.

Biocatalytic and chemoenzymatic approaches that leverage the specificity of enzymes to perform challenging transformations, potentially leading to more efficient and environmentally friendly syntheses.

Discovery of Undiscovered Biological Activities and Targets

The biological activities of this compound are largely unexplored. Its structural similarity to emetine (B1671215) and cephaeline, which exhibit potent antiviral and anticancer properties, suggests that this compound may also possess significant therapeutic potential. mdpi.com

Future research should aim to:

Screen this compound against a wide range of biological targets , including viruses, cancer cell lines, and parasites.

Utilize high-throughput screening and target identification technologies to uncover novel molecular targets and mechanisms of action.

Investigate the potential for synergistic effects when combined with other therapeutic agents.

Advanced Mechanistic Studies at the Molecular Level

Understanding how this compound interacts with its biological targets at a molecular level is fundamental to its development as a potential therapeutic agent. Emetine, for instance, is known to inhibit protein synthesis by binding to the 40S ribosomal subunit. nih.gov

Advanced mechanistic studies should involve:

X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of this compound bound to its target(s).

Computational modeling and molecular dynamics simulations to predict binding affinities and understand the dynamics of the drug-target interaction.

Biophysical techniques such as surface plasmon resonance and isothermal titration calorimetry to quantify the binding kinetics and thermodynamics.

Rational Design of Potent and Selective Analogues based on SAR

Structure-activity relationship (SAR) studies are essential for optimizing the therapeutic properties of a lead compound. For the ipecac alkaloids, SAR studies on emetine and its analogs have provided insights into the structural features required for their biological activity. nih.gov

Future efforts in this area should focus on:

Synthesizing a library of this compound analogues with systematic modifications to its chemical structure.

Evaluating the biological activity of these analogues to establish clear SAR trends.

Using the SAR data to guide the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties.

Application of Omics Technologies in Mechanistic Research

Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offer a powerful, unbiased approach to understanding the complex biological effects of a compound. researchgate.net These technologies can be applied to elucidate the mechanism of action of this compound and to identify potential biomarkers of its activity.

The application of omics technologies should include:

Transcriptomic and proteomic profiling of cells or tissues treated with this compound to identify changes in gene and protein expression that reveal its downstream effects.

Metabolomic analysis to understand how this compound alters cellular metabolism.

Integrated multi-omics approaches to build a comprehensive picture of the cellular response to this compound, from gene to metabolite.

Q & A

Q. What are the optimal synthetic routes for (+)-Mecambroline, and how can purity be validated?

this compound synthesis typically involves stereoselective methods such as catalytic asymmetric synthesis or chiral pool strategies. Researchers should compare yields and enantiomeric excess (ee) across routes (e.g., total synthesis vs. semi-synthesis). Purity validation requires orthogonal techniques:

Q. What in vitro assays are most reliable for studying this compound’s mechanism of action?

Prioritize receptor-binding assays (e.g., radioligand displacement) to quantify affinity for target receptors like opioid or adrenergic subtypes. Pair these with functional assays (e.g., cAMP inhibition or calcium flux) to assess agonism/antagonism. Use standardized cell lines (e.g., HEK293 transfected with human receptors) to ensure reproducibility .

Q. How should researchers design studies to establish this compound’s structure-activity relationships (SAR)?

- Synthesize analogs with systematic modifications (e.g., substituent changes, stereoisomers).

- Test analogs in parallel using consistent assay conditions (e.g., concentration ranges, controls).

- Apply multivariate analysis to correlate structural features with activity trends .

Advanced Research Questions

Q. How can contradictions in pharmacological data for this compound be resolved?

Conflicting results (e.g., varying receptor selectivity across studies) may arise from differences in assay conditions, species-specific receptor isoforms, or compound stability. To resolve:

- Replicate experiments using identical protocols (e.g., buffer composition, temperature).

- Validate compound stability under assay conditions via LC-MS.

- Conduct meta-analyses of published data to identify methodological outliers .

Q. What strategies mitigate batch-to-batch variability in this compound’s biological activity?

- Implement strict quality control: Monitor ee (>98%) and purity (≥95%) for each batch.

- Use internal reference standards in assays to normalize activity measurements.

- Document synthesis and storage conditions (e.g., temperature, light exposure) to trace variability sources .

Q. How can computational modeling enhance the understanding of this compound’s binding dynamics?

- Perform molecular docking to predict binding poses in target receptors (e.g., μ-opioid receptor).

- Use molecular dynamics simulations to assess binding stability over time.

- Validate models with mutagenesis studies (e.g., alanine scanning of receptor residues) .

Q. What are the challenges in translating in vitro findings for this compound to in vivo models?

Key issues include bioavailability, metabolic stability, and off-target effects. Address these by:

- Conducting pharmacokinetic studies (e.g., plasma half-life, tissue distribution).

- Using knockout animal models to isolate target-mediated effects.

- Applying metabolite profiling to identify active or toxic derivatives .

Q. How should researchers approach reproducibility crises in this compound studies?

- Adopt open science practices : Share raw data, protocols, and compound characterization details in public repositories.

- Use blinded experimental designs to minimize bias in data collection.

- Collaborate with independent labs for cross-validation of critical findings .

Methodological Guidance

What criteria define a rigorous research question for this compound studies?

Apply the FINER framework :

Q. How can literature reviews for this compound avoid confirmation bias?

- Use systematic review protocols (e.g., PRISMA) to include all relevant studies, including contradictory findings.

- Search databases beyond PubMed/Embase (e.g., Google Scholar for grey literature) while filtering for peer-reviewed sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.